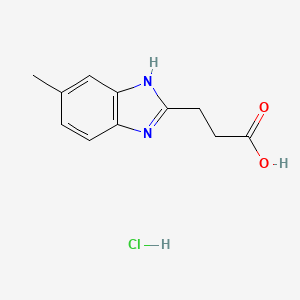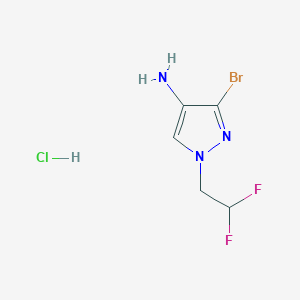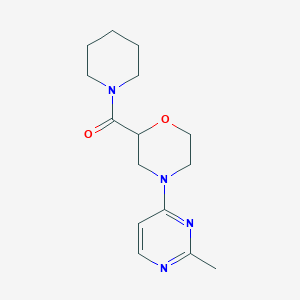
3-(5-methyl-1H-benzimidazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-1H-benzimidazol-2-yl)propanoic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by a benzimidazole ring substituted with a methyl group at the 5-position and a propanoic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-benzimidazol-2-yl)propanoic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is to react 5-methyl-o-phenylenediamine with β-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: 3-(5-carboxy-1H-benzimidazol-2-yl)propanoic acid.
Reduction: 3-(5-methyl-1,2-dihydro-1H-benzimidazol-2-yl)propanoic acid.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(5-methyl-1H-benzimidazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-benzimidazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring is known to interact with nucleic acids and proteins, which can lead to various biological effects. The presence of the propanoic acid group may enhance its solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
3-(5-methyl-1H-benzimidazol-2-yl)propanoic acid can be compared with other benzimidazole derivatives:
3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid: Similar structure but with a methoxy group instead of a methyl group, which may alter its biological activity.
3-(1H-benzimidazol-1-yl)propanoic acid: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
3-(1H-pyrazol-1-yl)propanoic acid: Contains a pyrazole ring instead of a benzimidazole ring, leading to different chemical and biological characteristics.
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15;/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15);1H |
InChI Key |
FVLCSDVUXWRWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Benzylsulfanyl)ethyl]piperidine](/img/structure/B12221613.png)

![5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B12221637.png)

![N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide](/img/structure/B12221641.png)

![N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide](/img/structure/B12221650.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one](/img/structure/B12221657.png)
![N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12221661.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine](/img/structure/B12221674.png)
![2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride](/img/structure/B12221679.png)
![7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12221686.png)
